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Compound Name:
(R)-(1,2,3,4-Tetrahydroisoquinolin-

3-yl)methanol

Cat. No.: B152016 Get Quote

(R)-THIQ-Methanol: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, commonly referred to as (R)-THIQ-methanol, is

a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ

scaffold is a prominent structural motif in a vast array of natural products and synthetic

compounds, many of which exhibit significant biological activities.[1][2][3][4] This has rendered

the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development

of novel therapeutics. This technical guide provides an in-depth overview of the physical and

chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties
Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However,

data for the racemic mixture and related compounds, coupled with in silico predictions, provide

a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives
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Property Value Source/Method

Molecular Formula C₁₀H₁₃NO PubChem CID: 3752277

Molar Mass 163.22 g/mol PubChem CID: 3752277

Appearance Colorless to light yellow solid ChemBK

Melting Point 60-65 °C (for 3(R)-isomer) ChemBK[5]

Boiling Point
307.9 °C at 760 mmHg

(racemate)
LookChem[5]

Density 1.081 g/cm³ (racemate) LookChem[5]

Flash Point 147 °C (racemate) LookChem[5]

Water Solubility Slightly soluble LookChem[5]

Solubility in Organic Solvents
Soluble in dichloromethane,

alcohols, and ethers.
LookChem[5], ChemBK[5]

pKa 14.57 ± 0.10 (Predicted) LookChem[5]

Optical Rotation Dextrorotatory ChemBK[5]

Spectroscopic Data
Detailed experimental spectra for (R)-THIQ-methanol are not readily available in the public

domain. The following represents predicted and characteristic spectral features based on the

analysis of related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the

aromatic, methylene, and methine protons. The chemical shifts can be influenced by the

solvent used. In deuterated methanol (CD₃OD), the hydroxyl proton may exchange with the

solvent.

Aromatic Protons: Multiple signals between 7.0-7.5 ppm.

CH-OH Proton: A multiplet around 4.5-5.0 ppm.
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CH₂-N Protons: Diastereotopic protons appearing as complex multiplets.

CH₂-Ar Protons: Diastereotopic protons appearing as complex multiplets.

CH₂-OH Protons: Diastereotopic protons appearing as doublets of doublets.

NH Proton: A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

Aromatic Carbons: Multiple signals in the 125-140 ppm region.

CH-OH Carbon: A signal around 60-70 ppm.

CH₂-N and CH₂-Ar Carbons: Signals in the 30-50 ppm range.

CH₂-OH Carbon: A signal around 65 ppm.

Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at

m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-

CH₂OH, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the

tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7]

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.[7]

Synthesis
The enantioselective synthesis of (R)-THIQ-methanol can be approached through several

asymmetric strategies that are well-established for the broader class of chiral

tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of

a corresponding imine precursor.

General Asymmetric Synthesis Workflow
A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically

involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective

reduction.

Starting Materials
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Phenethylamine Derivative
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Acyl Chloride

Bischler-Napieralski
Cyclization

Dihydroisoquinoline
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Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral
Catalyst
This protocol is a representative example based on established methods for the synthesis of

chiral THIQs.[8]
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Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.g.,

one containing an ester group) in the presence of a base to form the corresponding N-acyl-

phenethylamine.

Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as

phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization, forming a

3,4-dihydroisoquinoline intermediate.

Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric

hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral

phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1

position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.

Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong

reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

Work-up and Purification: The reaction is quenched, and the product is extracted and purified

using standard techniques such as column chromatography to yield pure (R)-THIQ-

methanol.

Biological Activity and Drug Development Potential
While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core

is a well-established pharmacophore with a broad range of biological activities, including but

not limited to, antitumor, antimicrobial, and neuroprotective effects.[1][3] The specific

stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets
Based on the activities of structurally related THIQ derivatives, potential biological targets for

(R)-THIQ-methanol could include:

Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-

based compounds.[9]

Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by

certain THIQ derivatives.
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Ion Channels: Various ion channels can be modulated by molecules containing the THIQ

scaffold.[10]

In Silico ADMET Prediction
To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

Parameter Predicted Value Interpretation

Human Intestinal Absorption High
Good potential for oral

absorption.

Blood-Brain Barrier

Permeation
Yes

Likely to cross the blood-brain

barrier.

CYP450 2D6 Inhibitor No
Low potential for drug-drug

interactions via this pathway.

Log P (Lipophilicity) 1.5 - 2.5
Optimal range for drug-

likeness.

Ames Toxicity Non-mutagenic
Low probability of being a

mutagen.

hERG I Inhibitor No Low risk of cardiotoxicity.

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and

safety profile, making it an interesting candidate for further investigation in drug discovery

programs.
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Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion
(R)-THIQ-methanol is a chiral molecule of significant interest due to its core

tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active

compounds. While detailed experimental data for this specific enantiomer is limited, this guide

provides a comprehensive overview based on available information for related compounds and

in silico predictions. Its favorable predicted ADMET profile suggests its potential as a building

block or lead compound in drug discovery. Further experimental validation of its synthesis,

physicochemical properties, and biological activities is warranted to fully elucidate its

therapeutic potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b152016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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